

Application Notes and Protocols: Administration of SR19881 in Mouse Models of Obesity

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Compound of Interest		
Compound Name:	SR19881	
Cat. No.:	B2936513	Get Quote

Disclaimer: The following document is a template for application notes and protocols for a hypothetical anti-obesity compound designated as **SR19881**. As of the last update, no specific information for a compound with this designation was found in the public domain. The data, mechanisms, and protocols presented herein are representative examples synthesized from research on other anti-obesity agents and are intended to serve as a guide for researchers in the field.

Introduction

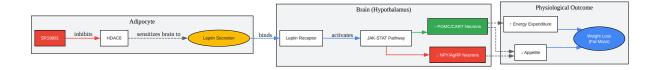
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various comorbidities, including type 2 diabetes, cardiovascular diseases, and certain cancers.[1] The development of effective pharmacological interventions is a critical area of research. **SR19881** is a novel, potent, and selective small molecule inhibitor designed to target key pathways in energy homeostasis. These notes provide detailed protocols for the administration of **SR19881** in diet-induced obese (DIO) mouse models and for the assessment of its therapeutic efficacy.

Proposed Mechanism of Action

SR19881 is hypothesized to function as a selective inhibitor of Histone Deacetylase 6 (HDAC6). In adipose tissue, the inhibition of HDAC6 has been shown to increase the sensitivity of the brain to circulating leptin.[2] Leptin is a hormone released by fat cells that signals satiety and increases energy expenditure.[2] In obese individuals, a state of leptin resistance develops, rendering the hormone ineffective. By inhibiting HDAC6, **SR19881** is proposed to



restore leptin sensitivity, thereby promoting weight loss primarily through the reduction of fat mass without significantly affecting lean muscle mass.[2]



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Caption: Proposed signaling pathway for SR19881 in obesity.

Data Presentation: Efficacy in DIO Mice

The following tables summarize the hypothetical results from a 4-week study of **SR19881** administration in diet-induced obese (DIO) C57BL/6J mice.

Table 1: Effects of SR19881 on Body Weight and Composition in DIO Mice



Treatment Group (n=10/group)	Initial Body Weight (g)	Final Body Weight (g)	Body Weight Change (%)	Fat Mass Change (%)	Lean Mass Change (%)
Vehicle Control (LFD)	25.2 ± 1.5	26.1 ± 1.8	+3.6%	+2.5%	+1.1%
Vehicle Control (HFD)	45.8 ± 2.1	48.3 ± 2.5	+5.5%	+8.2%	+0.5%
SR19881 (10 mg/kg, HFD)	46.1 ± 2.3	38.7 ± 2.0	-16.1%	-24.5%	-0.8%
SR19881 (30 mg/kg, HFD)	45.9 ± 2.2	34.4 ± 1.9	-25.0%	-35.1%	-1.2%
*Data are presented as mean ± SEM. LFD = Low- Fat Diet; HFD = High-Fat Diet. p < 0.05 compared to Vehicle Control (HFD).					

Table 2: Metabolic Parameters in DIO Mice Treated with SR19881 (4-Week Study)



Treatment Group (n=10/group)	Fasting Glucose (mg/dL)	Fasting Insulin (ng/mL)	HOMA-IR	OGTT AUC (mg/dL·min)	Plasma Triglyceride s (mg/dL)
Vehicle Control (LFD)	95 ± 8	0.5 ± 0.1	1.1 ± 0.2	18,500 ± 950	85 ± 10
Vehicle Control (HFD)	145 ± 12	2.8 ± 0.4	10.1 ± 1.5	35,200 ± 1,800	150 ± 15
SR19881 (10 mg/kg, HFD)	110 ± 9	1.2 ± 0.3	3.2 ± 0.6	24,100 ± 1,200	105 ± 12
SR19881 (30 mg/kg, HFD)	98 ± 7	0.8 ± 0.2	1.9 ± 0.4	19,800 ± 1,100	90 ± 11

*Data are

presented as

mean ± SEM.

HOMA-IR =

Homeostatic

Model

Assessment

of Insulin

Resistance;

OGTT AUC =

Oral Glucose

Tolerance

Test Area

Under the

Curve. p <

0.05

compared to

Vehicle

Control

(HFD).



Experimental Protocols

Careful experimental design is crucial for reproducible and translatable results in preclinical obesity research.[3] The following are standard protocols for inducing obesity and testing the efficacy of **SR19881**.

Protocol 1: Induction of Diet-Induced Obesity (DIO)

Objective: To establish an obese mouse model that mimics many features of human obesity. The C57BL/6J mouse strain is highly susceptible to developing obesity when fed a high-fat diet.[4]

Materials:

- Male C57BL/6J mice, 6 weeks of age
- Low-Fat Diet (LFD): 10 kcal% fat
- High-Fat Diet (HFD): 60 kcal% fat
- Standard mouse housing cages

Procedure:

- Upon arrival, acclimatize mice for one week on a standard chow diet.
- Randomly assign mice to two dietary groups: LFD (control) and HFD (obesity induction).
- House mice individually to allow for accurate food intake measurements.
- Provide ad libitum access to the assigned diet and water.
- Monitor body weight weekly for 12-16 weeks. Mice on the HFD are considered obese when their body weight is significantly higher (typically >20%) than the LFD-fed controls.[4]
- Once the obese phenotype is established, mice are ready for drug administration studies.

Protocol 2: SR19881 Administration via Oral Gavage



Objective: To administer a precise dose of **SR19881** to each mouse daily. Oral gavage is a common and reliable method for compound administration in preclinical studies.[6]

Materials:

- **SR19881** compound
- Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
- Animal scale
- Flexible plastic feeding tubes (gavage needles)
- 1 mL syringes

Procedure:

- Preparation: Prepare a stock solution of SR19881 in the vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 30g mouse receiving 0.3 mL). Ensure the compound is fully suspended.
- Dosing: Weigh each mouse to calculate the exact volume of the SR19881 suspension to be administered.
- Handling: Firmly scruff the mouse by the loose skin on its neck and back to immobilize it.
 Hold the tail to support the body.[6]
- Gavage: Gently insert the feeding tube into the mouth, over the tongue, and allow it to slide down the esophagus into the stomach. The tube should advance without resistance.[6]
- Administration: Slowly depress the syringe plunger to deliver the solution.
- Removal: Gently remove the tube along the same path of insertion.
- Monitoring: Return the mouse to its cage and monitor for any signs of distress for 15-30 minutes post-administration.
- Repeat this procedure daily for the duration of the study (e.g., 4 weeks).



Protocol 3: Oral Glucose Tolerance Test (OGTT)

Objective: To assess whole-body glucose homeostasis and insulin sensitivity.[7]

Materials:

- Handheld glucometer and test strips
- Glucose solution (2 g/kg body weight, typically a 20% dextrose solution)
- Animal scale
- Oral gavage supplies
- Blood collection supplies (e.g., tail-snip method)

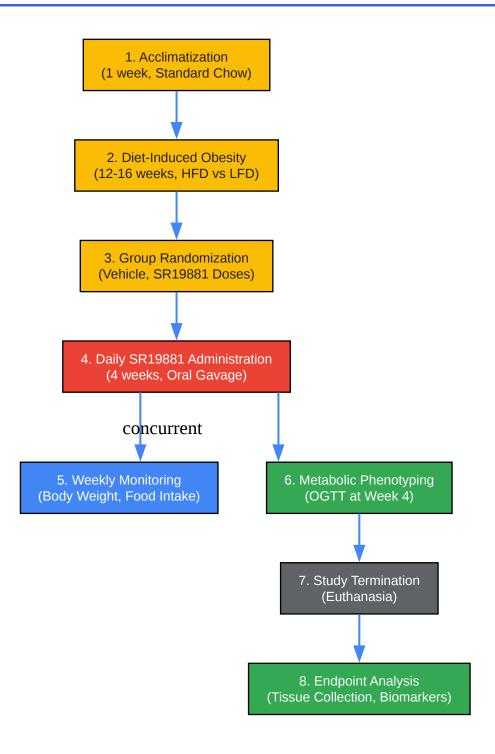
Procedure:

- Fast mice for 6 hours prior to the test (with free access to water).
- At time t=0, obtain a baseline blood glucose reading from a small tail snip.
- Immediately administer the glucose solution via oral gavage.
- Measure blood glucose at subsequent time points: 15, 30, 60, 90, and 120 minutes postglucose administration.
- Plot the glucose concentration over time for each mouse and calculate the Area Under the Curve (AUC) for quantitative comparison.

Experimental Workflow

The overall experimental design follows a logical progression from model induction to therapeutic intervention and endpoint analysis.





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Caption: Overall workflow for testing **SR19881** in DIO mice.

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